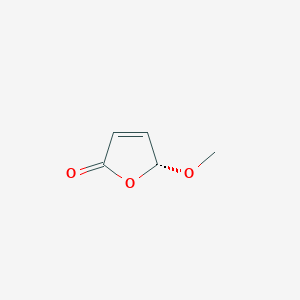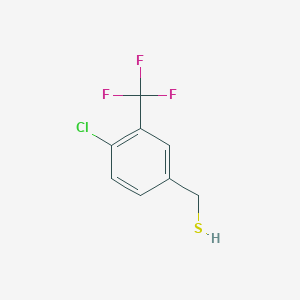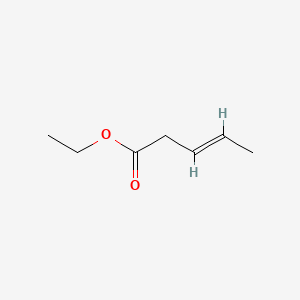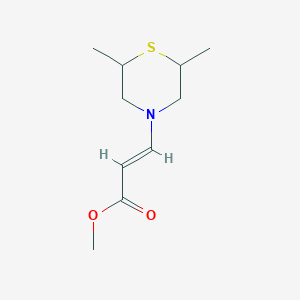
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 3rd position, an iodine atom at the 8th position, and a carboxylic acid group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid typically involves the iodination of 3-hydroxy-1-naphthoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-1-naphthoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxo-8-iodo-naphthalene-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-naphthoic acid.
Substitution: Formation of 3-hydroxy-8-substituted-naphthalene-1-carboxylic acid derivatives.
Scientific Research Applications
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
3-Hydroxy-1-naphthoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
8-Iodo-1-naphthoic acid:
3-Hydroxy-8-bromo-naphthalene-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7IO3 |
|---|---|
Molecular Weight |
314.08 g/mol |
IUPAC Name |
3-hydroxy-8-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO3/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5,13H,(H,14,15) |
InChI Key |
JZXYNHYJPDLRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)

![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)








